Thiophene, 2,2'-thiobis[5-chloro-

Description

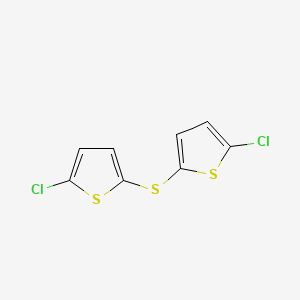

Thiophene, 2,2'-thiobis[5-chloro-] (structure inferred as a dimer of two thiophene rings connected by a sulfur bridge, each substituted with a chlorine atom at the 5-position) is a chlorinated organosulfur compound. Key properties of the latter include:

- Ionization Energy (IE): 7.50–8.40 eV (NIST data)

- logPoct/wat: 4.609 (high lipophilicity)

- McVol: 150.060 mL/mol (molecular volume) .

Chlorination at the 5-position likely enhances stability and alters reactivity compared to non-halogenated analogs.

Properties

CAS No. |

53381-41-2 |

|---|---|

Molecular Formula |

C8H4Cl2S3 |

Molecular Weight |

267.2 g/mol |

IUPAC Name |

2-chloro-5-(5-chlorothiophen-2-yl)sulfanylthiophene |

InChI |

InChI=1S/C8H4Cl2S3/c9-5-1-3-7(11-5)13-8-4-2-6(10)12-8/h1-4H |

InChI Key |

IUXCSEGPMWRYKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)SC2=CC=C(S2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiophene Derivatives

- 2-Phenylthiophene (CAS 825-55-8): Substituted with a phenyl group instead of chlorine. Lacks sulfur bridging, reducing steric hindrance. No quantitative data provided in evidence, but phenyl substitution typically increases aromaticity and may lower reactivity in hydrodesulfurization (HDS) compared to halogenated derivatives .

- 2,2'-Dithiobis-thiophene (CAS 6911-51-9): Shares the sulfur-bridged thiophene core but lacks chlorine substituents.

Chlorinated Thiobis Compounds

- 2,2'-Thiobis(4-chlorophenol): Phenolic core with chlorine at the 4-position. Unlike thiophene derivatives, this compound’s reactivity is dominated by phenolic hydroxyl groups, making it more acidic and water-soluble .

- BIOfl-IIONOL (2,2'-Thiobis[4,6-dichlorophenol]): Dichlorinated phenolic structure. Used in analytical chemistry; its isomerism (e.g., 2,2':6',2'' configurations) may affect chelation properties, unlike the rigid thiophene backbone .

Reactivity in Hydrodesulfurization (HDS)

Evidence from catalytic upgrading studies indicates that simpler thiophenes (e.g., unsubstituted thiophene) are more reactive in HDS than bulkier analogs like benzothiophene or dibenzothiophene . Chlorination at the 5-position in Thiophene, 2,2'-thiobis[5-chloro-] likely introduces steric and electronic effects:

- Steric Hindrance: The sulfur bridge and chlorine substituents may reduce accessibility to catalytic sites, slowing HDS rates.

- Electronic Effects: Chlorine’s electron-withdrawing nature could destabilize the aromatic ring, but steric factors may dominate, leading to lower reactivity compared to unsubstituted thiophenes .

Physical and Chemical Property Comparison

Research Findings and Gaps

- Bridged structures (e.g., sulfur-linked dimers) reduce HDS reactivity compared to monomers .

- Data Gaps: Limited experimental data on the exact structure and properties of Thiophene, 2,2'-thiobis[5-chloro-]. No HDS conversion rates or toxicity data for this compound in the provided evidence.

Notes

- Comparisons with phenolic thiobis compounds (e.g., BIOfl-IIONOL) highlight fundamental differences in reactivity due to core structural variations .

Q & A

What are the optimal synthetic routes for preparing Thiophene, 2,2'-thiobis[5-chloro-]?

Basic

The synthesis of thiophene derivatives with thiobis and chloro substituents typically involves controlled coupling reactions. For example, analogous thiophene syntheses (e.g., 2-chloro-5-(phenylthio)thiophene) use reflux conditions in solvents like dichloromethane or acetonitrile, which enhance reactant solubility and reaction efficiency . Catalysts such as Lewis acids (e.g., AlCl₃) or transition-metal complexes may optimize yield. Reaction time and temperature (often 50–80°C) are critical to minimize side products .

How can researchers characterize the purity and structural integrity of Thiophene, 2,2'-thiobis[5-chloro-]?

Basic

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For instance, analogous compounds (e.g., 5-chloro-N-(anthracenyl)thiophene-2-carboxamide) are validated via ¹H NMR to identify chloro and thiophene ring protons, with chemical shifts typically observed at δ 6.8–7.5 ppm . Fourier-transform infrared (FTIR) spectroscopy can detect sulfur-related vibrations (C-S stretching at ~600–700 cm⁻¹) .

How can contradictions in reported spectral data for thiobis-thiophene derivatives be resolved?

Advanced

Discrepancies in spectral data (e.g., NMR shifts or IR peaks) often arise from solvent effects, isotopic impurities, or tautomerism. To resolve these:

- Cross-validate using multiple techniques (e.g., X-ray crystallography for definitive bond angles and distances).

- Compare experimental data with computational predictions (e.g., density functional theory (DFT) for optimized geometries and simulated spectra) .

- Ensure standardized solvent systems and calibration protocols across studies .

What strategies mitigate side reactions during the synthesis of Thiophene, 2,2'-thiobis[5-chloro-]?

Advanced

Side reactions (e.g., over-halogenation or ring-opening) can be minimized by:

- Using anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation.

- Gradual addition of chlorinating agents (e.g., SOCl₂) to control exothermicity.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) effectively isolates the target compound .

What are common impurities in Thiophene, 2,2'-thiobis[5-chloro-] synthesis, and how are they removed?

Basic

Common impurities include:

- Unreacted precursors : Removed via recrystallization in ethanol or methanol.

- Di- or tri-chlorinated byproducts : Separated using gradient elution in flash chromatography .

- Oxidized sulfur species : Treated with reducing agents (e.g., Na₂S₂O₄) during workup . Purity >98% is achievable with these methods .

How does the sulfur atom in Thiophene, 2,2'-thiobis[5-chloro-] influence its reactivity in coordination chemistry?

Advanced

The sulfur atom in the thiobis-thiophene backbone acts as a soft Lewis base, facilitating coordination with transition metals (e.g., Pd, Cu). This property is exploited in:

- Catalysis : Pd-S complexes enable Suzuki-Miyaura cross-coupling reactions.

- Material science : Coordination polymers with Cu(I) exhibit semiconducting properties . X-ray photoelectron spectroscopy (XPS) confirms sulfur’s binding energy (~163–165 eV for thiophene-S) .

What methodologies are appropriate for evaluating the biological activity of Thiophene, 2,2'-thiobis[5-chloro-] derivatives?

Advanced

While direct data on the compound is limited, structurally related thiobis-phenol derivatives (e.g., Fentichlor, CAS 97-30-3) are evaluated via:

- Antifungal assays : Broth microdilution (CLSI M38-A2) against Candida albicans .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Mechanistic studies : Fluorescence microscopy to track cellular uptake and localization .

Notes

- Data Contradictions : Cross-referencing computational and experimental studies is critical for resolving ambiguities .

- Safety : Thiobis-chlorophenol derivatives are regulated under environmental guidelines (e.g., Maryland Code 26.11) due to toxicity; handle with PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.